molecular formula C12H17NO B14524858 Benzenamine, 4-methoxy-N-methyl-N-(1-methyl-2-propenyl)- CAS No. 62378-89-6

Benzenamine, 4-methoxy-N-methyl-N-(1-methyl-2-propenyl)-

Cat. No.: B14524858
CAS No.: 62378-89-6
M. Wt: 191.27 g/mol
InChI Key: DASNBCSOASXWGM-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-N-methyl-N-(1-methyl-2-propenyl)-, also known as N-Methyl-4-methoxyaniline, is an organic compound with the molecular formula C11H15NO. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the para position and an N-methyl-N-(1-methyl-2-propenyl) group. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-methoxy-N-methyl-N-(1-methyl-2-propenyl)- can be achieved through several methods. One common approach involves the alkylation of 4-methoxyaniline with N-methyl-N-(1-methyl-2-propenyl)amine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. The process may also include purification steps like distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methoxy-N-methyl-N-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Benzenamine, 4-methoxy-N-methyl-N-(1-methyl-2-propenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism by which Benzenamine, 4-methoxy-N-methyl-N-(1-methyl-2-propenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    p-Anisidine:

    N-Methyl-p-anisidine: Similar to Benzenamine, 4-methoxy-N-methyl-N-(1-methyl-2-propenyl)- but without the propenyl group.

    4-Methoxy-N-methylaniline: Another related compound with a similar structure but different substituents.

Uniqueness

Benzenamine, 4-methoxy-N-methyl-N-(1-methyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions.

Properties

CAS No.

62378-89-6

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-but-3-en-2-yl-4-methoxy-N-methylaniline

InChI

InChI=1S/C12H17NO/c1-5-10(2)13(3)11-6-8-12(14-4)9-7-11/h5-10H,1H2,2-4H3

InChI Key

DASNBCSOASXWGM-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)N(C)C1=CC=C(C=C1)OC

Origin of Product

United States

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